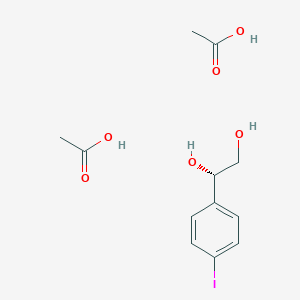
acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol is a chemical compound that features an acetic acid moiety and a substituted ethane-1,2-diol structure. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol typically involves the iodination of a phenyl ethane-1,2-diol precursor. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diol moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The iodine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of substituted phenyl ethane-1,2-diols with various functional groups.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for radiolabeled compounds in imaging studies.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethane-1,2-diol moiety can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
- Acetic acid;(1S)-1-(4-bromophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-fluorophenyl)ethane-1,2-diol
Uniqueness
The presence of the iodine atom distinguishes acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound unique in its applications and properties.
特性
CAS番号 |
647026-53-7 |
|---|---|
分子式 |
C12H17IO6 |
分子量 |
384.16 g/mol |
IUPAC名 |
acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1 |
InChIキー |
AAKYEVGJIPNRNX-YCBDHFTFSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)I |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)

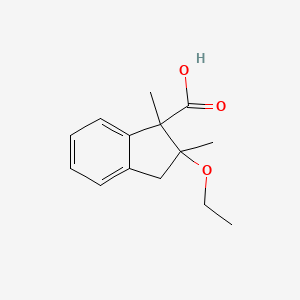

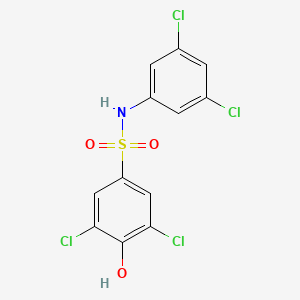

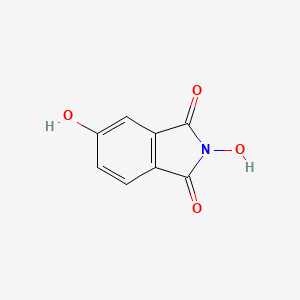

![2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene](/img/structure/B15168815.png)
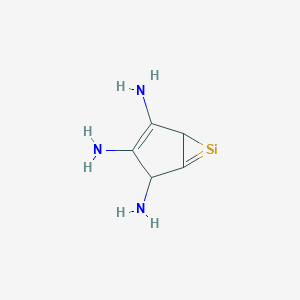
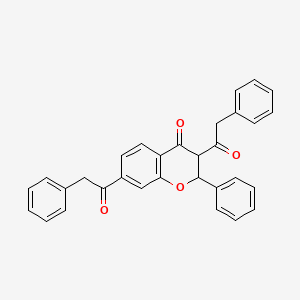
![Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-](/img/structure/B15168840.png)
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
